Propargyl-PEG4-CH2CO2-NHS

Descripción general

Descripción

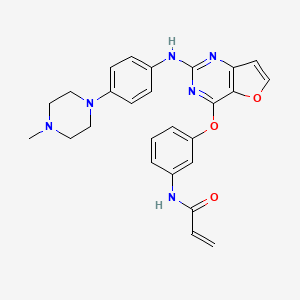

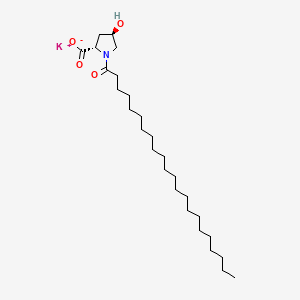

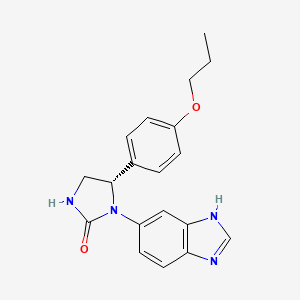

Propargyl-PEG4-CH2CO2-NHS is a PEG derivative containing a propargyl group and an NHS group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .

Synthesis Analysis

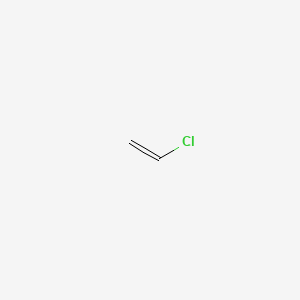

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis

The molecular formula of this compound is C15H21NO8 . The molecular weight is 343.3 g/mol .Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole bond .Physical And Chemical Properties Analysis

The molecular weight of this compound is 343.3 g/mol . The molecular formula is C15H21NO8 .Aplicaciones Científicas De Investigación

Synthesis and Modification

- Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) : Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized for developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).

- Synthesis of Poly(ethylene glycol)-tethered Poly(propylene fumarate) : Poly(ethylene glycol) (PEG) tethered to poly(propylene fumarate) (PPF) has been developed, with subsequent modification using NHS for coupling bioactive molecules (Jo, Engel, & Mikos, 2000).

Biomedical Applications

- pH-Sensitive Chondroitin Sulfate-PEG Tissue Adhesive and Hydrogel : A chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel, functionalized with NHS, has been developed for potential applications in wound healing and regenerative medicine (Strehin et al., 2010).

- "Click" Hyaluronan-Based Nanohydrogels for Drug Delivery : Amphiphilic derivatives of hyaluronic acid and riboflavin synthesized using "click" chemistry have shown potential as carriers for hydrophobic drugs. Propargylic portions were used for further functionalization opportunities (Manzi et al., 2017).

- Hyperbranched PEG-Based Multi-NHS Polymer for Biomedical Applications : A hyperbranched PEG-based polymer with multiple NHS functional groups has been synthesized, showing potential in forming PEG-protein hydrogels for biomedical uses (Sigen et al., 2017).

Analytical and Synthetic Methods

- Analytical Methods for PEG and PEGylated Biopharmaceuticals : The study discusses PEGylation using NHS esters for improving bioavailability and reducing immunogenicity of peptides or proteins in biopharmaceuticals (Crafts et al., 2016).

- Synthesis of PEG-Lipid Telechelics for Drug Delivery : Natural fatty acids functionalized with a propargyl group and poly(ethylene glycol) functionalized with terminal azides have been synthesized for potential use as drug carriers (Arshad, Saied, & Ullah, 2014).

Bioactive Hydrogels

- Bioactive Hydrogels with Enhanced Cell Interactions : PEG-based hydrogel systems, including acrylate-PEG-NHS, have been utilized for controlling the introduction of bioactive factors and improving cell-material interactions (Browning et al., 2013).

- Tunable Elasticity in Strong Tissue Glue : A study on water-free, liquid PEG pre-polymers modified with NHS for creating elastic and strong tissue glues, demonstrating potential in various biomedical applications (Kelmansky et al., 2017).

Mecanismo De Acción

Target of Action

Propargyl-PEG4-CH2CO2-NHS is primarily targeted towards biomolecules with amine groups . These biomolecules include peptides and antibodies, as well as amine-coated surfaces .

Mode of Action

This compound contains a propargyl group and an NHS (N-hydroxysuccinimide) group . The NHS group is reactive towards amines, making it useful for derivatizing biomolecules with amine groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole bond .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction results in the formation of a stable triazole bond, which is often used in the creation of antibody-drug conjugates (ADCs) .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG (polyethylene glycol) spacer . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a stable triazole bond . This bond is formed between the propargyl group of the compound and azide-bearing biomolecules, resulting in the derivatization of the target biomolecules . This is particularly useful in the creation of ADCs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and ionic strength of the aqueous media . Additionally, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be influenced by the concentration of copper ions present . .

Direcciones Futuras

As a PEG derivative, Propargyl-PEG4-CH2CO2-NHS has potential applications in drug delivery . Its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form a stable triazole bond makes it useful for derivatizing peptides, antibodies, amine coated surfaces, etc .

Análisis Bioquímico

Biochemical Properties

The propargyl group of Propargyl-PEG4-CH2CO2-NHS can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction allows the compound to bind to various enzymes, proteins, and other biomolecules, facilitating a variety of biochemical reactions.

Cellular Effects

The effects of This compound on cells and cellular processes are largely dependent on the specific biomolecules it is bound to. By modifying peptides, antibodies, and amine-coated surfaces, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO8/c1-2-5-20-6-7-21-8-9-22-10-11-23-12-15(19)24-16-13(17)3-4-14(16)18/h1H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPTYINFCZLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.